N-(2,3-dichlorophenyl)-4-ethylbenzamide
Overview
Description
N-(2,3-dichlorophenyl)-4-ethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 2,3-dichlorophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-4-ethylbenzamide typically involves the reaction of 2,3-dichloroaniline with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dichlorophenyl)-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: N-(2,3-dichlorophenyl)-4-ethylbenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials with desired properties.
Biology: In biological research, this compound can be used as a probe to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.
Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.
2,3-Dichlorophenol: A simpler compound with only the dichlorophenyl group.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: A fluorinated analog with different halogen substitutions.
Uniqueness: N-(2,3-dichlorophenyl)-4-ethylbenzamide is unique due to the presence of both the 2,3-dichlorophenyl group and the ethylbenzamide moiety. This combination of functional groups imparts specific chemical and physical properties to the compound, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-ethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-6-8-11(9-7-10)15(19)18-13-5-3-4-12(16)14(13)17/h3-9H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKJDZFJMDECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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